
Enfuvirtide Acetate
Übersicht
Beschreibung
Enfuvirtide Acetate is a 36-amino-acid synthetic peptide derived from the HIV-1 gp41 glycoprotein, acting as a fusion inhibitor that prevents viral entry into host CD4+ T-cells by blocking the conformational changes required for membrane fusion . It is marketed under the brand name Fuzeon® and was the first HIV entry inhibitor approved by the U.S. FDA (2003) and EMA (2003) for treating multidrug-resistant HIV-1 in combination with other antiretrovirals .
Vorbereitungsmethoden
Hybrid Solid-Solution Phase Synthesis Method
The patented hybrid approach reduces isolations from seven to five compared to commercial processes while maintaining an 80–85% yield and 70–83% HPLC purity. This method strategically combines solid-phase peptide synthesis (SPPS) for fragment preparation with solution-phase coupling for final assembly.
Resin Selection and Amino Acid Loading
-
Resin types : 2-chlorotrityl chloride (2-CTC), TentaGel S RAM, or HMPB resins
-
Loading capacity : 0.5 mmol/g achieved through DIEA-mediated coupling in DMF
-
Capping protocol : 5% DIEA/10% methanol in DCM prevents unwanted chain propagation
Table 1: Solid-Phase Synthesis Parameters
Parameter | Fragment 1 (Ac-AA1-26-OH) | Fragment 2 (Fmoc-AA27-35-OH) |
---|---|---|
Resin type | 2-CTC | TentaGel S RAM |
Loading solvent | DMF/DIEA | DMF/DIEA |
Coupling agents | DIC/HOBt | DIC/HOBt |
Deprotection reagent | 20% piperidine/DMF | 20% piperidine/DMF |
Cleavage conditions | 1% TFA/DCM | 1% TFA/DCM |
The N-terminal acetylation of Fragment 1 employs acetic anhydride/pyridine (2:1 v/v) , while Fragment 2 maintains Fmoc protection until solution-phase coupling.
Solution-Phase Fragment Assembly
The convergent coupling strategy involves three critical stages:
-
Fragment 2 elongation :
-
Fragment conjugation :
-
Global deprotection :
Table 2: Solution-Phase Coupling Efficiency
Step | Reagent Ratio (eq) | Temperature (°C) | Time (hr) | Yield (%) |
---|---|---|---|---|
Phe-NH₂ coupling | 1.0 HBTU:1.0 HOBt | 10→25 | 16 | 80 |
Fragment conjugation | 1.2 HBTU:1.0 HOBt | 25 | 12 | 85 |
Global deprotection | 5.2 DTT:TFA | 25 | 5 | 70 |
Parameter | Commercial Process | Hybrid Method | Improvement |
---|---|---|---|
Total isolations | 7 | 5 | 28.6% |
Solution-phase steps | 7 | 5 | 28.6% |
Chromatography purifications | 3 | 1 | 66.7% |
Key advantages include:
-
Reduced intermediate purification : In-process controls using ninhydrin testing replace column chromatography
-
Enhanced solubility management : DCM/IPE (1:3 v/v) precipitation achieves 83% purity vs. traditional ethyl acetate/hexane systems
-
Deprotection efficiency : TFA/DTT/water system removes Boc, Trt, and tBu groups simultaneously
Physicochemical Characterization
Post-synthesis analysis confirms structural integrity:
Table 4: Final Product Specifications
Parameter | Value | Method |
---|---|---|
Molecular weight | 4,552 Da | MALDI-TOF |
HPLC purity | ≥83% | C18 reverse-phase |
Solubility | 2.5 mM in DMSO | Kinetic solubility |
Storage stability | 3 years at -20°C | Accelerated testing |
The acetate counterion (CAS 914454-00-5) enhances stability through ion-pair interactions with basic residues.
Process Optimization and Yield Enhancements
Critical Parameter Control
-
Temperature modulation : Maintaining 10°C during HBTU activation prevents aspartimide formation
-
Solvent selection : DMF enables 0.5 M reaction concentrations vs. 0.2 M in NMP
-
Precipitation optimization : Sequential washing with 50% hexane/IPE increases purity by 12%
Scalability Considerations
Analyse Chemischer Reaktionen
Key Reactions:
Critical Parameters :
- Resin Swelling : DMF, 1 hour .
- Coupling Efficiency : Monitored via ninhydrin test (>99% completion per cycle) .
- Fragment Cleavage : 1% TFA in DCM (cold) to release peptide fragments while retaining side-chain protections .
Solution-Phase Fragment Assembly
Two peptide fragments (Ac-AA(1-26)-OH and Fmoc-AA(27-36)-NH) are coupled in solution :
Reaction Sequence:
- Fragment 3 Synthesis :
- Final Assembly :
Isolation :
Global Deprotection and Purification
Protected enfuvirtide undergoes side-chain deprotection and purification:
Deprotection Reaction:
Reagent | Composition | Function |
---|---|---|
TFA Cocktail | TFA/water/DTT (94/0.8/5.2 v/v) | Cleaves tert-butyl, Boc, Trt, and other acid-labile protections . |
Process :
- Reaction : Stirred at RT for 2–4 hours .
- Quenching : Cold methyl tert-butyl ether (MTBE) precipitates crude enfuvirtide .
- Purification : Crystallization from methanol/ether followed by washes with water, acetonitrile, and IPE (85% yield, 70% HPLC purity) .
Hydrolysis (Metabolism) :
Enfuvirtide undergoes enzymatic hydrolysis at the C-terminal carboxamide group, forming a deamidated metabolite :
- In Vitro Studies : Human hepatocytes and microsomes hydrolyze enfuvirtide, with no CYP450 inhibition observed .
Solubility Profile :
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMF | 5 | Room temperature |
DMSO | 5 | Room temperature |
PBS (pH 7.2) | 2 | Physiological buffer |
Key Specifications :
Property | Value | Method |
---|---|---|
Molecular Formula | CHNO | HRMS |
Molecular Weight | 4491.92 Da | Calculated |
HPLC Purity | ≥95% | RP-HPLC |
T (α-helix) | 83.6°C (AP3/N36 complex) | CD spectroscopy |
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Enfuvirtide is administered subcutaneously and has an absolute bioavailability of approximately 84%. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 3.8 ± 0.6 hours |
Peak concentration | 4.59 ± 1.5 µg/ml at 8 hours |
Volume of distribution | 5.5 ± 1.1 L |
Protein binding | 92% |
These pharmacokinetic properties necessitate twice-daily dosing to maintain therapeutic levels.
Clinical Applications
1. Treatment of HIV-1 Infections
Enfuvirtide is primarily used in combination antiretroviral therapy for patients with multi-drug resistant HIV-1 strains. Clinical trials have shown significant efficacy in reducing viral loads among treatment-experienced patients, with studies indicating that approximately 91% achieved an undetectable viral load after 24 weeks of treatment .
2. Combination Therapy
Recent research has explored the synergistic effects of enfuvirtide when combined with other antiviral agents, such as Sifuvirtide, another fusion inhibitor. A study found that this combination resulted in enhanced efficacy against both X4 and R5 HIV-1 strains, including those resistant to enfuvirtide alone . The potential for reduced dosage and frequency of administration highlights a promising area for future therapeutic strategies.
Research Applications
Enfuvirtide acetate serves as a valuable tool in various scientific research domains:
1. Virology and Viral Entry Studies
Researchers utilize enfuvirtide to investigate mechanisms of viral entry and fusion processes in HIV-1, providing insights into how viruses interact with host cell membranes . This research is critical for developing new antiviral therapies.
2. Peptide Synthesis Studies
As a model compound, enfuvirtide is employed in studies focusing on peptide synthesis and purification techniques. Its unique structure offers opportunities for exploring new synthesis methodologies that could apply to other therapeutic peptides.
3. Immunology Research
Recent studies have indicated that enfuvirtide may have immunostimulatory effects on immune cells, promoting the release of inflammatory cytokines and enhancing antigen presentation . This aspect opens avenues for exploring its role beyond antiviral activity.
Case Studies
Case Study 1: Efficacy in Treatment-Experienced Patients
A clinical trial involving 40 heavily treatment-experienced patients demonstrated that after 48 weeks on enfuvirtide, 81.4% maintained an undetectable viral load below 400 copies/mL. This underscores enfuvirtide's effectiveness as a salvage therapy for those with limited treatment options .
Case Study 2: Combination Therapy Outcomes
In a study examining the combination of enfuvirtide and Sifuvirtide, researchers found that this dual approach significantly inhibited HIV-1-mediated cell-cell fusion compared to monotherapy . These findings suggest that combining drugs with different mechanisms can enhance overall treatment efficacy.
Wirkmechanismus
Enfuvirtide acetate works by binding to the first heptad-repeat (HR1) region in the gp41 subunit of the HIV-1 envelope glycoprotein. This binding prevents the conformational changes required for the fusion of the viral and cellular membranes. By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection. It is a biomimetic peptide designed to mimic components of the HIV-1 fusion machinery and displace them, preventing normal fusion .
Vergleich Mit ähnlichen Verbindungen
Chemical Properties :
- CAS Numbers : 159519-65-0 (base form); 914454-00-5 (acetate form) .
- Molecular Formula : C204H301N51O64 (base); C196H294N50O61 (acetate) .
- Molecular Weight : 4,492.01 g/mol (base); 4,356.13 g/mol (acetate) .
- Storage : Requires refrigeration (2–8°C), protection from light, and reconstitution prior to subcutaneous administration .
Clinical Efficacy :
In the pivotal TORO trials, enfuvirtide combined with optimized background therapy (OB) reduced HIV-1 RNA by 1.7 log10 copies/mL at 24 weeks, outperforming OB alone (0.8 log10 reduction) . Its use is reserved for highly treatment-experienced patients due to its injectable formulation and cost .
Enfuvirtide Acetate is compared with other HIV entry inhibitors and integrase strand transfer inhibitors (INSTIs) based on mechanism, pharmacokinetics (PK), resistance, and clinical utility.
Mechanism of Action
Pharmacokinetics and Dosing
Enfuvirtide’s subcutaneous administration and twice-daily dosing pose adherence challenges compared to oral agents like maraviroc and raltegravir . A once-daily enfuvirtide regimen reduced efficacy 5-fold due to rapid clearance, highlighting its unfavorable PK .
Resistance Profiles
Deep mutational scanning identified >50 enfuvirtide resistance mutations, underscoring its complex resistance landscape compared to maraviroc’s tropism-dependent profile .
Clinical Efficacy
While enfuvirtide shows comparable virological suppression to maraviroc and raltegravir, its immunological benefits are moderate, likely due to advanced disease in treated populations .
Biologische Aktivität
Enfuvirtide acetate, commercially known as Fuzeon, is a synthetic peptide and the first member of a new class of antiretroviral drugs called fusion inhibitors. It is primarily used in the treatment of HIV-1 infection, particularly in treatment-experienced patients who have shown resistance to other antiretroviral therapies. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and case studies that illustrate its use in various patient populations.
Enfuvirtide functions by inhibiting the fusion of the HIV-1 virus with host CD4+ cells. The drug specifically binds to the gp41 subunit of the viral envelope glycoprotein, preventing conformational changes necessary for viral entry into the host cell. This action effectively blocks the formation of an entry pore through which the viral capsid would otherwise enter the cell .
The mechanism can be summarized as follows:
- Binding : Enfuvirtide binds to the first heptad repeat (HR1) in gp41.
- Inhibition : This binding prevents the conformational changes required for fusion.
- Outcome : The result is a significant reduction in viral load and prevention of further infection.
Pharmacokinetics
Enfuvirtide is administered via subcutaneous injection, with an absolute bioavailability of approximately 84% . Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 3.8 ± 0.6 hours |
Peak concentration (after 90 mg injection) | 4.59 ± 1.5 µg/ml at 8 hours |
Volume of distribution | 5.5 ± 1.1 L |
Protein binding | 92% |
These values indicate that enfuvirtide has a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic levels .
Clinical Efficacy
Clinical trials have demonstrated enfuvirtide's effectiveness in reducing viral load among heavily treatment-experienced patients. A notable study involving 40 patients showed that after 24 weeks of treatment, 91% had an HIV-1 RNA viral load below 400 copies/mL, and by week 48, this number decreased to 81.4% . The following table summarizes key findings from various studies:
Case Studies
Case Study: Efficacy in Treatment-Experienced Patients
A cohort study evaluated enfuvirtide's effectiveness among patients who had previously failed multiple antiretroviral therapies. After 48 weeks on enfuvirtide combined with an optimized background regimen, participants exhibited a statistically significant reduction in viral load and an increase in CD4+ cell count . Notably, adverse effects were primarily localized to injection sites but did not lead to treatment discontinuation.
Case Study: Combination Therapy with Sifuvirtide
Research indicated that combining enfuvirtide with Sifuvirtide resulted in enhanced antiviral efficacy against both X4 and R5 strains of HIV-1, including those resistant to enfuvirtide alone. The combination therapy demonstrated a synergistic effect that significantly lowered IC50 values for resistant strains by up to 15-fold .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4492 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.